molecular formula C31H34N10O6 B584233 Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] CAS No. 1346599-81-2

Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]

Cat. No. B584233
M. Wt: 642.677
InChI Key: KMJCGVLLUYFSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] is an organic compound that has been studied in a variety of scientific fields. It is a small molecule that can be used in a variety of research applications, including synthesis, biological applications, and drug delivery. This compound has been studied in relation to its ability to act as a pro-drug, as well as its potential to be used in drug delivery systems.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] involves the protection of the amino group on the purine ring, followed by the coupling of the protected purine with 2-(2-hydroxyethoxy)ethanol. The protecting group is then removed to yield the final product.

Starting Materials
2-Amino-6-O-benzyl-9H-purine, 2-(2-hydroxyethoxy)ethanol, Protecting reagent

Reaction
Step 1: Protect the amino group on the purine ring using a suitable protecting reagent., Step 2: Couple the protected purine with 2-(2-hydroxyethoxy)ethanol using a coupling reagent such as DCC or DIC in the presence of a catalyst such as DMAP or TEA., Step 3: Remove the protecting group using a suitable deprotection reagent such as TFA or HCl to yield Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol].

Scientific Research Applications

Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] has a variety of scientific research applications. It has been used in studies of drug delivery systems, pro-drugs, and gene therapy. It has also been studied as a potential therapeutic agent for cancer and other diseases. Additionally, it has been used in studies of protein-protein interactions and cell signaling pathways.

Mechanism Of Action

The mechanism of action of Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] is not fully understood. However, it is believed to act as a pro-drug, meaning that it is converted to an active form in the body. This active form is then able to interact with proteins and other molecules in the body in order to produce a desired effect. It is also believed to be able to interact with DNA in order to affect gene expression.

Biochemical And Physiological Effects

Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] has been studied in relation to its biochemical and physiological effects. It has been found to be able to interact with proteins and DNA in order to affect gene expression. Additionally, it has been found to be able to induce apoptosis in cancer cells, as well as inhibit the growth of tumor cells. It has also been found to be able to reduce inflammation, and to have anti-oxidant and anti-cancer properties.

Advantages And Limitations For Lab Experiments

Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol] has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is a small molecule, which makes it ideal for use in drug delivery systems. However, it is also relatively unstable, and can be degraded by air and light. Additionally, it can be difficult to control the concentration of the compound in experiments, as it can be difficult to accurately measure the concentration of the compound in solution.

Future Directions

There are a number of potential future directions for research on Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done on the potential use of the compound in drug delivery systems. Additionally, further research could be done on the potential use of the compound in gene therapy and other therapeutic applications. Finally, further research could be done on the potential use of the compound in other fields, such as the development of new materials.

properties

IUPAC Name

2-[[2-[[[9-(2-hydroxyethoxymethyl)-6-phenylmethoxypurin-2-yl]amino]methylamino]-6-phenylmethoxypurin-9-yl]methoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N10O6/c42-11-13-44-20-40-18-34-24-26(40)36-30(38-28(24)46-15-22-7-3-1-4-8-22)32-17-33-31-37-27-25(35-19-41(27)21-45-14-12-43)29(39-31)47-16-23-9-5-2-6-10-23/h1-10,18-19,42-43H,11-17,20-21H2,(H,32,36,38)(H,33,37,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJCGVLLUYFSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3COCCO)NCNC4=NC5=C(C(=N4)OCC6=CC=CC=C6)N=CN5COCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis [2-[(2-Amino-1,6-dihydro-6-O-benzyl-9H-purin-9yl)methoxy]ethanol]

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